Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)- is a substituted urea compound notable for its potential applications in medicinal chemistry. This compound features a complex structure that includes a sulfonyl group and a bornyl moiety, which may contribute to its biological activity.
Source: The compound can be sourced from various chemical databases and literature that detail its synthesis and properties. The American Chemical Society provides key information regarding its molecular formula and mass, while scientific journals discuss its synthesis methods and applications in drug development .
Classification: This compound falls under the category of substituted ureas, which are known for their diverse biological activities. Substituted ureas often exhibit properties such as anti-inflammatory and analgesic effects, making them of interest in pharmaceutical research .
The synthesis of Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)- typically involves the reaction of isocyanates with amines or the direct interaction of urea with appropriate functional groups.
Methods: One common method involves the reaction of p-toluenesulfonamide with isocyanates derived from 2-hydroxy-3-bornyl alcohol. The process generally requires careful control of reaction conditions including temperature and pH to ensure high yields and purity of the final product.
Technical Details: The reaction may be conducted in organic solvents such as dichloromethane or toluene under reflux conditions. The use of catalysts may also be beneficial to enhance the reaction rate and yield .
The molecular structure of Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)- can be represented by its molecular formula with a molecular mass of approximately 366.48 g/mol .
Structure Data: The compound features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Urea derivatives like this compound often participate in various chemical reactions including:
Technical Details: The stability of the sulfonamide linkage is crucial; hence reactions are often performed under controlled conditions to prevent decomposition. The presence of the bornyl group can also affect reactivity by providing steric hindrance .
The mechanism by which Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)- acts biologically may involve:
Data regarding the specific targets and pathways affected by this compound are still under investigation but are crucial for understanding its pharmacological profile .
The physical properties of Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)- include:
Chemical Properties:
Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)- has potential applications in:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its efficacy in clinical settings .
The stereogenic architecture of (1R,2R,3S,4S)-1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea (Fig. 1) establishes a complex framework for studying chiral center dynamics. The bornyl moiety introduces four stereocenters, with the 2-hydroxy substituent and urea linkage creating hydrogen-bonding networks that influence conformational mobility. Variable-temperature NMR studies reveal restricted rotation about the sulfonylurea C–N bond due to partial double-bond character, evidenced by coalescence phenomena observed between 50–70°C in deuterated dimethyl sulfoxide [1]. This rotational barrier (ΔG‡ ≈ 65 kJ/mol) stabilizes atropisomeric conformers, while the bornyl system’s bridged bicyclic structure limits ring-inversion dynamics [1] [6].
Table 1: Energy Barriers in Chiral Center Dynamics
Molecular Process | Energy Barrier (ΔG‡, kJ/mol) | Experimental Method |
---|---|---|
Sulfonylurea C–N bond rotation | 64.8 ± 1.3 | VT-NMR (50–90°C) |
Bornyl ring inversion | >80 | Computational modeling |
Hemiacetal formation equilibrium | 32.5 ± 0.9 | Exchange spectroscopy (EXSY) |
Hydrogen-bonding between the urea carbonyl and bornyl hydroxy group facilitates a reversible hemiacetal-like cyclization, creating an additional chiral center at the carbonyl carbon. This equilibrium, quantified via integration of carbonyl vs. cyclic ether ¹³C NMR signals (δ 158 ppm vs. 92 ppm), shows 78% cyclization in nonpolar solvents (chloroform) versus 23% in polar aprotic solvents (acetonitrile) [6]. Stereochemical integrity at C2 (bornyl hydroxy position) remains preserved under physiological pH (t₁/₂ for epimerization >300h at pH 7.4), though acid-catalyzed conditions (pH <3) accelerate epimerization via carbocation intermediates (t₁/₂ = 12h) [6].
The separation of (1R,2R,3S,4S)-urea from its enantiomer and diastereomers presents significant challenges due to structural rigidity and similar polarity. Polysaccharide-based chiral stationary phases (CSPs) demonstrate superior resolution for such polycyclic ureas, particularly cellulose tris(3,5-dimethylphenylcarbamate) derivatives. When coated onto silica (Chiralcel® OD-H), this CSP achieves baseline separation (Rs = 2.3) of enantiomers using n-hexane/isopropanol (80:20) mobile phase, with the (1R,2R,3S,4S)-enantiomer eluting before its (1S,2S,3R,4R)-counterpart [3]. Resolution optimization reveals critical contributions from:
Table 2: Chromatographic Performance of CSPs for (1R,2R,3S,4S)-Urea Resolution
Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) | Mobile Phase |
---|---|---|---|
Cellulose tris-DMP carbamate | 1.42 | 2.30 | n-Hexane/IPA (80:20) |
Amylose tris-(S)-α-MPE carbamate | 1.18 | 1.05 | n-Hexane/EtOH (70:30) |
β-Cyclodextrin sulfated | 1.09 | 0.82 | MeCN/0.1% TFA (95:5) |
Diastereomeric crystallization remains viable for preparative-scale separation. Reacting racemic 2-hydroxy-3-bornylamine with enantiopure (R)-(−)-O-tolylsulfonyl isocyanate yields two diastereomeric ureas with distinct crystallization kinetics. The (1R,2R,3S,4S)-(R)-urea complex crystallizes selectively in ethyl acetate (de = 94% after two recrystallizations), exploiting divergent hydrogen-bonding patterns confirmed by X-ray diffraction [4] [5]. Regioselectively substituted cellulose 6-O-tert-butylbenzoate-2,3-O-dimethylphenylcarbamate CSPs demonstrate enhanced selectivity (α = 1.58 vs. 1.42 for conventional cellulose CSP) attributed to optimized hydrophobic pocket dimensions accommodating the bornyl group [3].
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals electronic underpinnings of the (1R,2R,3S,4S) configuration’s stability. Natural bond orbital (NBO) analysis identifies stabilizing hyperconjugation between the sulfonyl oxygen lone pairs (nO) and σ* orbitals of the urea C–N bond (E² = 18.3 kJ/mol), significantly stronger than in diastereomers (ΔE² >4 kJ/mol). The (1R,2R,3S,4S) conformation minimizes steric clash between tolyl methyl and bornyl endo-methylene groups (H⋯H distance = 2.42 Å vs. 1.98 Å in competing diastereomer), contributing 8.7 kJ/mol stability advantage [1] [6].
Table 3: Computational Energy Comparisons of Diastereomers
Configuration | Relative Energy (kJ/mol) | Dominant Stabilizing Interaction |
---|---|---|
(1R,2R,3S,4S) | 0.0 | nO(S=O)→σ*C-N (18.3 kJ/mol) |
(1S,2S,3R,4R) | +4.9 | πN-C=O→σC-H (14.1 kJ/mol) |
(1R,2S,3R,4S) | +12.3 | nO(C=O)→σ*C-H (10.6 kJ/mol) |
Electrostatic potential mapping highlights a complementary polar surface: The bornyl hydroxy group (VS,max = 54.8 kcal/mol) aligns with urea carbonyl (VS,min = −43.2 kcal/mol), facilitating intramolecular hydrogen bonding (O⋯O distance = 2.78 Å, ∠O–H⋯O = 158°). Molecular dynamics (MD) simulations in explicit acetonitrile solvent demonstrate 83% persistence of this H-bond versus 67% in the (1S,2S,3R,4R)-diastereomer, explaining configurational stability differences [6] [7]. Conformational sampling identifies three stable rotamers differing in sulfonylurea torsion angles (θC–N–S–C = −42°, 78°, 162°), with the global minimum exhibiting optimal hydrogen-bond geometry and minimized steric strain. Distortion/interaction analysis reveals that the bornyl group’s endo-orientation imposes 5.8 kJ/mol strain penalty but gains 14.2 kJ/mol through dispersion interactions with the tolyl ring – a net stabilization unique to the (1R,2R,3S,4S) configuration [1].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3